

An In-depth Technical Guide to Boc-p-iodo-DL-Phe-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-p-iodo-DL-Phe-OH*

Cat. No.: *B558093*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-tert-butyloxycarbonyl-p-iodo-DL-phenylalanine (**Boc-p-iodo-DL-Phe-OH**), a crucial building block in medicinal chemistry and peptide synthesis. Its unique structure, featuring a Boc-protected amine and an iodinated phenyl ring, offers significant advantages for designing novel therapeutics, diagnostic agents, and research tools.

Core Compound Data

Boc-p-iodo-DL-Phe-OH is a non-proteinogenic amino acid derivative. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the α -amino function, essential for controlled, stepwise peptide synthesis. The para-iodine atom on the phenyl ring serves as a versatile functional handle for further chemical modification and as a heavy atom for crystallographic studies or for radiolabeling.

Physicochemical Properties

The following table summarizes the key quantitative data for **Boc-p-iodo-DL-Phe-OH** and its individual enantiomers for comparative purposes.

Property	Boc-p-iodo-DL-Phe-OH	Boc-p-iodo-L-Phe-OH	Boc-p-iodo-D-Phe-OH
Molecular Weight	391.2 g/mol [1]	391.2 g/mol [2]	391.2 g/mol
Molecular Formula	C ₁₄ H ₁₈ INO ₄ [1]	C ₁₄ H ₁₈ INO ₄ [2]	C ₁₄ H ₁₈ INO ₄
CAS Number	103882-09-3 [1]	62129-44-6 [2]	176199-35-2
Appearance	White to off-white powder	White to light yellow powder [2]	White to off-white powder
Melting Point	163-169 °C [1]	~150 °C (dec.) [2]	118-124 °C
Purity (Typical)	≥ 99% (HPLC) [1]	≥ 99% (HPLC) [2]	≥ 98% (HPLC)
Storage Conditions	0-8 °C [1]	2-8 °C [2]	0-8 °C

Experimental Protocols

Protocol 1: Synthesis of Boc-p-iodo-DL-Phe-OH

This protocol describes a general method for the N-terminal Boc protection of 4-iodo-DL-phenylalanine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed under basic conditions to facilitate the nucleophilic attack of the amino group.[\[3\]](#)

Materials:

- 4-iodo-DL-phenylalanine
- Di-tert-butyl dicarbonate (Boc₂O)
- 1,4-Dioxane
- 1N Sodium Hydroxide (NaOH) solution
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO₃) solution
- 10% Citric Acid or 1N HCl solution

- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Round bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

- Dissolution: Dissolve 4-iodo-DL-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1N NaOH solution in a round bottom flask. Stir the mixture vigorously in an ice bath until the amino acid is fully dissolved.[\[4\]](#)
- Reagent Addition: While maintaining the cold temperature and vigorous stirring, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution. The Boc₂O can be added portion-wise as a solid or dissolved in a minimal amount of 1,4-dioxane and added dropwise.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
 - Wash the remaining aqueous solution with a non-polar solvent like hexane or diethyl ether to remove unreacted Boc₂O and other impurities.
 - Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 by adding 10% citric acid or 1N HCl solution. The product, **Boc-p-iodo-DL-Phe-OH**, will precipitate as a white solid.
- Extraction & Isolation:
 - Extract the acidified aqueous layer three times with ethyl acetate.
 - Combine the organic extracts and wash them sequentially with water and then brine.

- Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude solid can be further purified by recrystallization or flash column chromatography to achieve high purity.

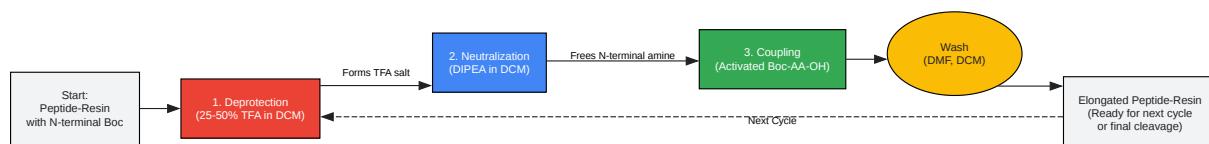
Protocol 2: Incorporation into a Peptide via Boc-SPPS

This protocol outlines the use of **Boc-p-iodo-DL-Phe-OH** as a building block in Boc-based Solid-Phase Peptide Synthesis (SPPS).^[5] The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

Materials:

- Merrifield resin (or other suitable resin for Boc chemistry)
- **Boc-p-iodo-DL-Phe-OH**
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIPEA)
- Coupling reagents: e.g., HBTU/HOBt or DCC/HOBt
- Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
- Scavengers (e.g., anisole)
- SPPS reaction vessel

Procedure:

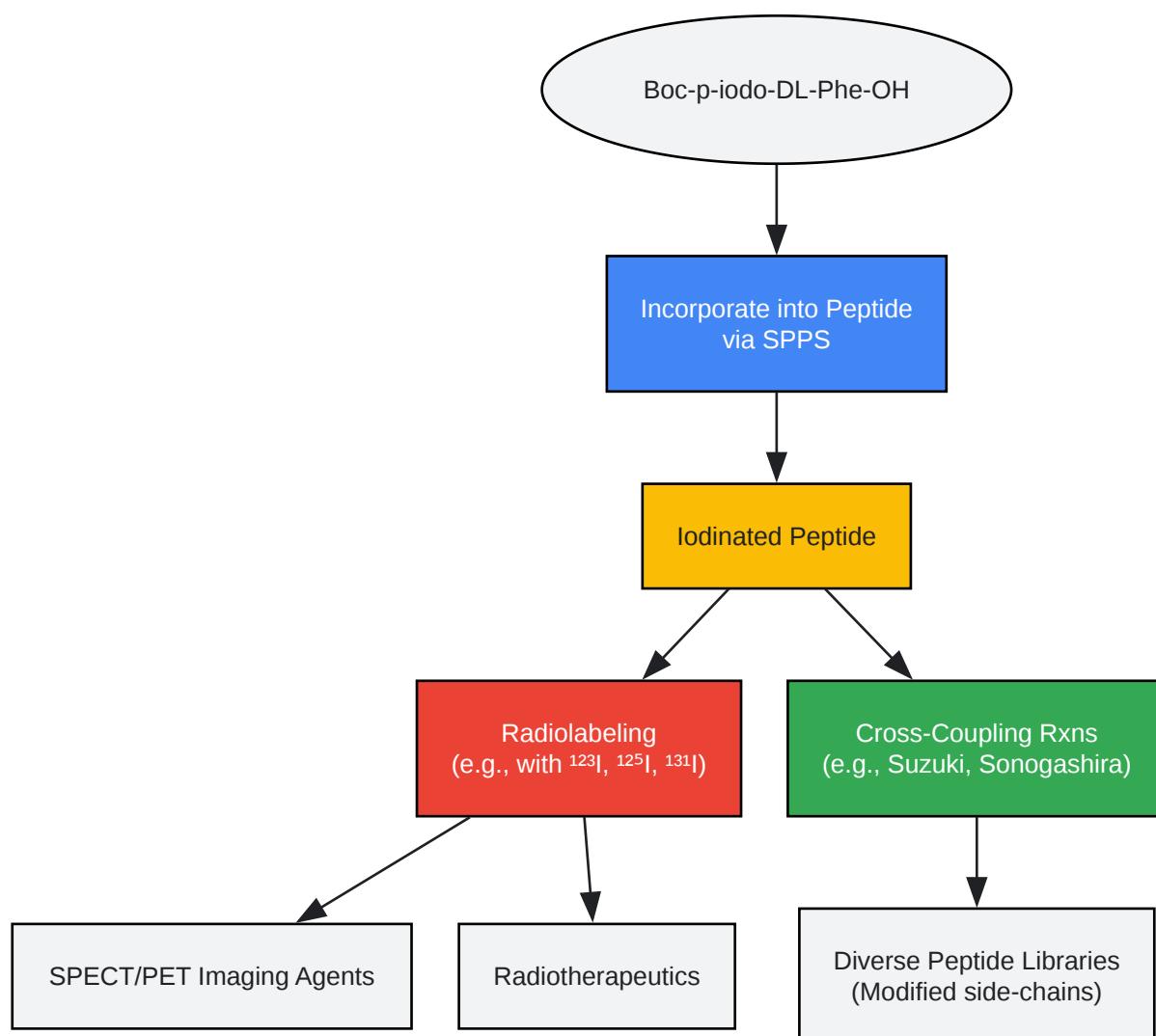

- Resin Preparation: Swell the resin in DCM for 1-2 hours in the reaction vessel.

- First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.
- Peptide Elongation Cycle (for each amino acid):
 - a. Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes. This exposes a free amine on the peptide-resin. Wash the resin thoroughly with DCM.^[5]
 - b. Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% DIPEA in DCM for 10-15 minutes. Wash the resin again with DCM and then DMF to prepare for coupling.^[5]
 - c. Coupling of **Boc-p-iodo-DL-Phe-OH**:
 - i. In a separate vial, pre-activate **Boc-p-iodo-DL-Phe-OH** (3 equivalents relative to resin capacity) with a coupling reagent like HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.^[5]
 - ii. Add the activated amino acid solution to the neutralized peptide-resin.
 - iii. Allow the coupling reaction to proceed for 2-4 hours. Monitor for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.^[5]
 - iv. After coupling, wash the resin thoroughly with DMF and DCM.
- Repeat Cycle: Repeat step 3 for each subsequent amino acid to be added to the peptide sequence.
- Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid like anhydrous HF or TFMSA with appropriate scavengers. (Caution: Strong acids like HF are extremely hazardous and require specialized equipment and safety protocols).
- Purification: The crude peptide is precipitated with cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the iterative cycle of deprotection, neutralization, and coupling for elongating a peptide chain on a solid support using the Boc protection strategy.



[Click to download full resolution via product page](#)

Caption: General workflow for one cycle of Boc Solid-Phase Peptide Synthesis.

Application in Drug Development

The iodophenyl moiety of **Boc-p-iodo-DL-Phe-OH** is a key feature for advanced applications. It enables post-synthesis modifications through cross-coupling reactions, allowing for the creation of diverse peptide libraries with tailored properties.

[Click to download full resolution via product page](#)

Caption: Logical relationships in the application of **Boc-p-iodo-DL-Phe-OH**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-4-iodo-L-phenylalanine [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. derpharmacemica.com [derpharmacemica.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-p-iodo-DL-Phe-OH]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558093#molecular-weight-of-boc-p-iodo-dl-phe-oh\]](https://www.benchchem.com/product/b558093#molecular-weight-of-boc-p-iodo-dl-phe-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com